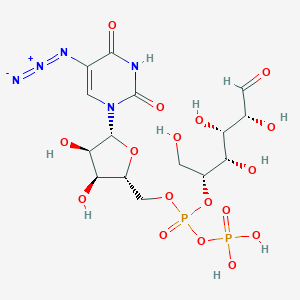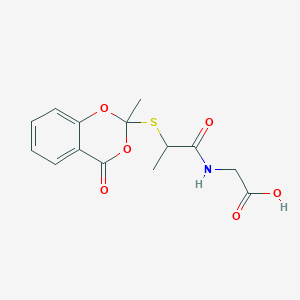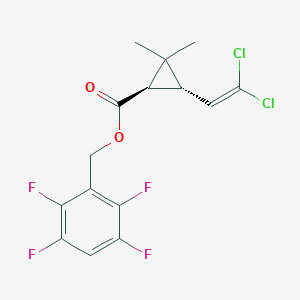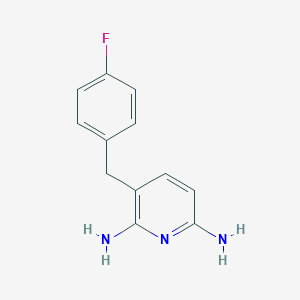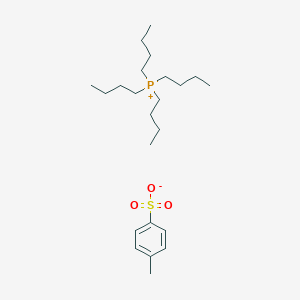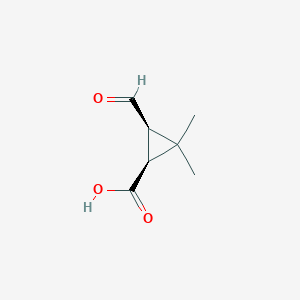
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI), commonly known as CDC, is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. CDC has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. In
作用機序
CDC has been shown to have a unique mechanism of action, which involves the formation of a covalent bond with the active site of enzymes. This covalent bond formation results in the inhibition of enzyme activity, making CDC a potential inhibitor of various enzymes. The mechanism of action of CDC has been extensively studied, and its potential applications as an enzyme inhibitor have been explored.
生化学的および生理学的効果
CDC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CDC has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, CDC has been shown to have antitumor properties, making it a potential chemotherapeutic agent.
実験室実験の利点と制限
CDC has several advantages for use in lab experiments. Its small size and high reactivity make it a valuable tool for chemical synthesis. Additionally, its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function. However, CDC has several limitations, including its potential toxicity and instability. These limitations must be taken into consideration when using CDC in lab experiments.
将来の方向性
CDC has several potential future directions for scientific research. Its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function, and its anti-inflammatory and antitumor properties make it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, CDC could be further optimized for increased yield and purity, making it a more viable option for chemical synthesis. Finally, the potential toxicity and instability of CDC could be further explored to better understand its limitations and potential applications.
Conclusion
In conclusion, CDC is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. CDC has potential applications as an enzyme inhibitor, anti-inflammatory agent, and chemotherapeutic agent. Its small size and high reactivity make it a valuable tool for chemical synthesis, but its potential toxicity and instability must be taken into consideration when using CDC in lab experiments. Overall, CDC has several potential future directions for scientific research, making it a valuable tool for the scientific community.
合成法
CDC can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with acetone and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with acetone and acetic anhydride. The synthesis of CDC has been optimized to increase yield and purity, making it a viable option for scientific research.
科学的研究の応用
CDC has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, including chiral ligands and pharmaceuticals. CDC has also been used as a starting material for the synthesis of cyclopropane-containing natural products. Its unique properties, including its small size and high reactivity, make it a valuable tool for chemical synthesis.
特性
CAS番号 |
123620-81-5 |
|---|---|
製品名 |
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI) |
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
(1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(3-8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)/t4-,5-/m1/s1 |
InChIキー |
PTQGFDXPHNRDCV-RFZPGFLSSA-N |
異性体SMILES |
CC1([C@@H]([C@@H]1C(=O)O)C=O)C |
SMILES |
CC1(C(C1C(=O)O)C=O)C |
正規SMILES |
CC1(C(C1C(=O)O)C=O)C |
同義語 |
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



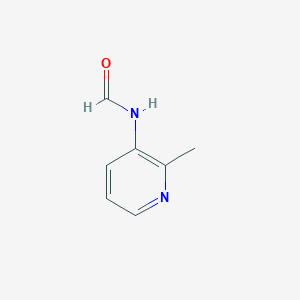
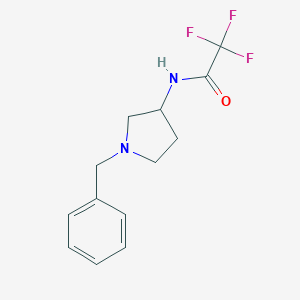
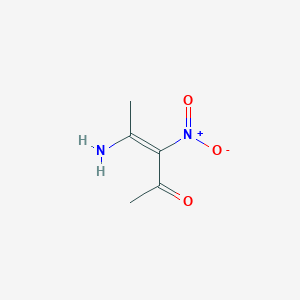
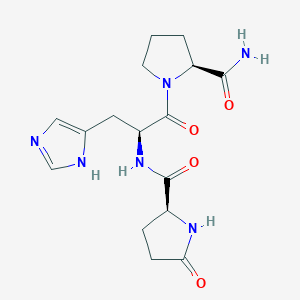
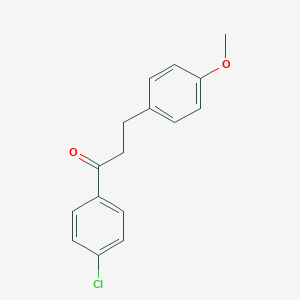
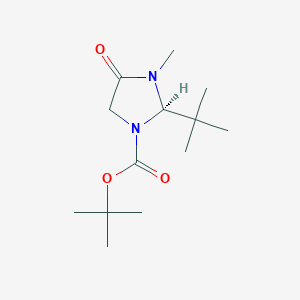
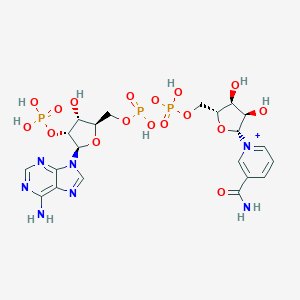
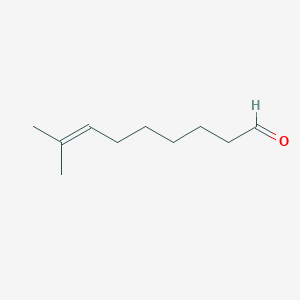
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
